3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
Description
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one (CAS: 1326850-09-2, molecular formula: C₂₂H₂₁N₃O₂, molecular weight: 359.421 g/mol) is a heterocyclic molecule featuring a quinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methylphenyl group and a propyl chain at the 1-position of the quinoline moiety . The compound’s synthesis and characterization are inferred from analogs in the literature, such as BF93202 (6-methyl-substituted derivative, CAS: 1326850-09-2), which shares a nearly identical backbone .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-12-24-13-17(19(25)16-6-4-5-7-18(16)24)21-22-20(23-26-21)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYLSMINROXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The quinolinone core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, derivatives containing the oxadiazole moiety have been synthesized and evaluated for their effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . In one study, compounds similar to 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one demonstrated promising antibacterial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against targeted bacteria .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 6.25 |
| Other derivatives | Pseudomonas aeruginosa | Variable |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Research indicates that oxadiazole derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. This suggests a possible role in treating inflammatory diseases .
Synthesis and Characterization
A comprehensive study focused on the synthesis of various oxadiazole derivatives revealed that modifications to the quinoline core significantly affect biological activity. For example, the introduction of electron-withdrawing groups at specific positions enhanced antibacterial efficacy .
Biological Evaluation
In vivo studies have demonstrated that compounds similar to this compound exhibit low toxicity while maintaining potent antimicrobial effects. This balance is critical for developing safe therapeutic agents .
Mechanism of Action
The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes and receptors . This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the observed biological effects. The quinolinone core can intercalate with DNA, disrupting its structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Physicochemical Properties
The closest structural analog is 6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one (BF93202, CAS: 1326850-09-2), which differs only by a methyl group at the 6-position of the quinoline ring. For example:
Such modifications are critical in drug design for optimizing pharmacokinetics .
Heterocyclic Derivatives: Functional Group Variations
Compounds like 1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) and its oxazepin analog (4h) replace the oxadiazole-quinoline system with benzodiazepine or coumarin moieties. These substitutions drastically alter biological targets:
- Coumarin-containing derivatives (e.g., 4g, 4h) exhibit anticoagulant or fluorescence properties, unlike the target compound, which lacks such functional groups .
- Benzodiazepine hybrids (e.g., 4g) may target GABA receptors, whereas the oxadiazole-quinolinone scaffold could interact with kinase or protease enzymes due to its planar aromatic structure .
Piperidine and Sulfonyl Derivatives: Scaffold Diversity
Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol replace the quinolinone core with piperidine or sulfonyl groups, leading to:
- Enhanced polarity due to sulfonyl groups, improving solubility but reducing blood-brain barrier penetration.
- Piperidine rings enabling conformational flexibility, contrasting with the rigid quinolinone-oxadiazole system .
Key Research Findings and Limitations
- Structural Flexibility : The target compound’s activity is highly substituent-dependent. For instance, the 4-methylphenyl group may stabilize π-π stacking in enzyme active sites, while the propyl chain modulates hydrophobicity .
- Data Gaps: Experimental data on the target compound’s bioactivity, solubility, and stability are absent in the provided evidence.
- Synthesis Challenges: The oxadiazole ring’s synthesis (e.g., via cyclization of amidoximes) requires precise conditions, as noted in analogous preparations .
Biological Activity
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In a study conducted by Ahmed et al., several oxadiazole derivatives were synthesized and evaluated against various bacterial strains. The results demonstrated that compounds containing the oxadiazole ring showed potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, a derivative similar to the target compound was shown to induce apoptosis in A549 human lung adenocarcinoma cells through caspase-3 activation. This mechanism highlights the role of these compounds in cancer therapy by promoting programmed cell death in malignant cells .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Studies have indicated that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory pathways. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways, it can selectively target cancer cells while sparing normal cells.
- Antibacterial Mechanisms : The disruption of bacterial cell walls or interference with metabolic pathways may contribute to its antimicrobial efficacy.
Study 1: Antimicrobial Evaluation
A recent study synthesized various oxadiazole derivatives and tested their antimicrobial activity against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on A549 lung adenocarcinoma cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase-3 activation, with an IC50 value of 15 µM .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
